N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide
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Overview
Description
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide typically involves the following steps:
Formation of the 2,3-dihydrobenzofuran-5-yl intermediate: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the dimethylaminoethyl group: This step involves the alkylation of the intermediate with a dimethylaminoethyl halide under basic conditions.
Formation of the oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride and subsequent amination to form the desired oxalamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-ethyloxalamide: Similar structure with an ethyl group instead of a methyl group.
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-propyloxalamide: Similar structure with a propyl group instead of a methyl group.
Uniqueness
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16-14(19)15(20)17-9-12(18(2)3)10-4-5-13-11(8-10)6-7-21-13/h4-5,8,12H,6-7,9H2,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHFWGPUCALJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCC2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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